Ethyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate
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Overview
Description
Ethyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amino groups. The presence of the trifluoromethyl group adds unique properties to the molecule, making it valuable in various chemical reactions and applications.
Preparation Methods
The synthesis of Ethyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate typically involves the reaction of ethyl 3,3,3-trifluoropyruvate with tert-butyl carbamate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Ethyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Scientific Research Applications
Ethyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate is used in various scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate primarily involves the protection of amino groups. The Boc group acts as a protecting group, preventing unwanted reactions at the amino site during chemical synthesis. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways .
Comparison with Similar Compounds
Ethyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate can be compared with other Boc-protected compounds, such as:
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: This compound also features a Boc protecting group and is used in similar synthetic applications.
tert-Butyl N-(2-hydroxyethyl)carbamate: Another Boc-protected compound used in the protection of amino groups.
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical properties and enhances its utility in various synthetic applications.
Properties
Molecular Formula |
C10H14F3NO4 |
---|---|
Molecular Weight |
269.22 g/mol |
IUPAC Name |
ethyl (2Z)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylimino]propanoate |
InChI |
InChI=1S/C10H14F3NO4/c1-5-17-7(15)6(10(11,12)13)14-8(16)18-9(2,3)4/h5H2,1-4H3/b14-6- |
InChI Key |
XCDMKJZDUVQSMI-NSIKDUERSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N/C(=O)OC(C)(C)C)/C(F)(F)F |
Canonical SMILES |
CCOC(=O)C(=NC(=O)OC(C)(C)C)C(F)(F)F |
Origin of Product |
United States |
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